molecular formula C19H26N2O4 B11421265 N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421265
M. Wt: 346.4 g/mol
InChI Key: SIIJGQAVYZBDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps One common method includes the reaction of 2,5-dimethoxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base This intermediate is then subjected to cyclization with hydroxylamine to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide

Uniqueness

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific structural features, such as the presence of both cyclohexyl and dimethoxyphenyl groups, as well as the oxazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-cyclohexyl-3-(2,5-dimethoxyphenyl)-N-methyl-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H26N2O4/c1-21(13-7-5-4-6-8-13)19(22)18-12-16(20-25-18)15-11-14(23-2)9-10-17(15)24-3/h9-11,13,18H,4-8,12H2,1-3H3

InChI Key

SIIJGQAVYZBDDV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.